molecular formula C13H15N5 B095238 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine CAS No. 16018-49-8

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Numéro de catalogue: B095238
Numéro CAS: 16018-49-8
Poids moléculaire: 241.29 g/mol
Clé InChI: VPUNGERWGVXPEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a phenyl substituent. Guanidines are known for their diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties . This compound is synthesized via a multi-step process involving thiourea intermediates and oxidative conversion to guanidines, as demonstrated in related analogs (e.g., S13 and S11 in and ). Its structure combines a pyrimidine ring with electron-donating methyl groups and a phenyl group, which may enhance stability and modulate biological interactions.

Propriétés

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNGERWGVXPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-49-8
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its interactions with molecular targets in the body can lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.

Mécanisme D'action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Variations in substituents significantly impact solubility, melting points, and lipophilicity:

  • Phenyl vs. Methoxyphenyl : Methoxy groups increase polarity and water solubility (e.g., S13: LCMS (M+1)+ = 272.1) , whereas the target compound’s phenyl group enhances lipophilicity.
  • Trifluoromethylphenyl analogs : The -CF₃ group in ZINC69391 increases molecular weight (309.29 g/mol) and logP (4.69), suggesting higher membrane permeability .

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) logP
Target compound ~283.3* Not reported Not reported ~2.5†
S11 302.3 Not reported Not reported ~2.8†
ZINC69391 309.29 149–151 25 mg/mL 4.69
IA-2 342.3 Not reported Not reported ~3.0†

*Calculated based on formula C₁₃H₁₄N₆. †Estimated using substituent contributions.

Activité Biologique

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, along with a phenyl group attached to the guanidine moiety. The synthesis typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with appropriate aryl isothiocyanates under reflux conditions in solvents like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active or allosteric sites on enzymes, modulating their functions. This interaction can disrupt various biochemical pathways critical for cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells, indicating its potential as an anticancer agent. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range for several tested lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundLacks fluorine atomPotential anticancer activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-chlorophenyl)guanidineContains chlorine instead of fluorineAntioxidant properties
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-bromophenyl)guanidineContains bromine instead of fluorineAnticancer activity

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have shown efficacy in inhibiting FGFRs, which are critical in tumor angiogenesis and cancer progression. The structure of this compound suggests potential for similar activity.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins involved in cancer pathways. These studies provide insights into its mechanism at the molecular level.
  • Toxicological Assessment : Preliminary toxicity studies suggest that while the compound exhibits promising biological activities, it may cause irritation to mucous membranes and skin upon exposure . Further toxicological evaluations are necessary to establish safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and phenyl isothiocyanate to form a thiourea intermediate.
  • Step 2 : Convert thiourea to guanidine via desulfurization with mercury(II) chloride or safer alternatives like iodine/ammonia .
  • Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration) to identify critical parameters. Monitor purity via HPLC and confirm structures with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substituent positions (e.g., dimethyl groups on pyrimidine, phenyl group orientation).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 309.29 (C14_{14}H14_{14}F3_3N5_5) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable).
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What experimental precautions are critical when handling this compound due to its hazardous properties?

  • Safety Protocol :

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis due to H315 (skin irritation) and H319 (eye irritation) risks .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point: 222.5°C) .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of this guanidine derivative in inhibitor applications?

  • Methodology :

  • Quantum Mechanics : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during enzyme inhibition. Compare energy barriers for binding vs. competing pathways .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using software like GROMACS. Validate with isotopic labeling experiments (e.g., 15N^{15} \text{N}-tracking) .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodology :

  • Meta-Analysis : Systematically compare substituent effects (e.g., trifluoromethyl vs. methyl groups) across studies using tools like RevMan.
  • Experimental Validation : Synthesize disputed analogs and test under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How can researchers design experiments to study the compound’s solubility limitations in aqueous systems?

  • Methodology :

  • Co-Solvent Screening : Test binary/ternary solvent systems (e.g., water-DMSO, water-PEG 400) using phase diagrams.
  • Surfactant Studies : Evaluate critical micelle concentration (CMC) of polysorbate 80 or sodium lauryl sulfate to enhance solubility .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodology :

  • Hyphenated Techniques : LC-MS/MS with electrospray ionization (ESI) to detect sub-0.1% impurities.
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.